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4-(3-Carboxy-phenylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-(3-Carboxy-phenylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxy-phenylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the carboxylic acid and ester groups. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of halogen atoms at specific positions on the quinoline ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Carboxy-phenylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid and ester groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to potential biological activity.
Comparison with Similar Compounds
Quinoline: The parent compound with similar biological and chemical properties.
4-Aminoquinoline: A structurally related compound with potential antimalarial activity.
8-Methylquinoline: A methylated derivative with distinct chemical properties.
Properties
IUPAC Name |
3-[(3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4.ClH/c1-3-26-20(25)16-11-21-17-12(2)6-4-9-15(17)18(16)22-14-8-5-7-13(10-14)19(23)24;/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHDOBODCGGACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC(=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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